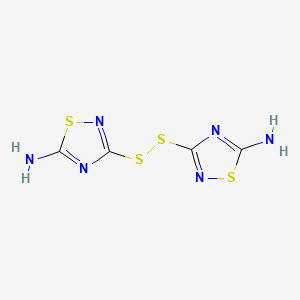
1,2,4-Thiadiazol-5-amine, 3,3'-dithiobis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Thiadiazol-5-amine, 3,3’-dithiobis- is a compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
The synthesis of 1,2,4-Thiadiazol-5-amine, 3,3’-dithiobis- can be achieved through several synthetic routes. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction yields 1,3,4-thiadiazole derivatives, which can be further modified to obtain the desired compound. Another method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1,2,4-Thiadiazol-5-amine, 3,3’-dithiobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide . For example, the reaction of hydrazonoyl halides with potassium thiocyanate yields 1,3,4-thiadiazole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted thiadiazole derivatives with potential biological activities.
Applications De Recherche Scientifique
In chemistry, it is used as a building block for the synthesis of more complex molecules with potential biological activities . In biology and medicine, thiadiazole derivatives have shown promising antimicrobial, antifungal, and anticancer activities . These compounds have also been investigated for their potential use as enzyme inhibitors and in the treatment of various diseases. In industry, thiadiazole derivatives are used as corrosion inhibitors, herbicides, and in the production of specialty chemicals .
Mécanisme D'action
The mechanism of action of 1,2,4-Thiadiazol-5-amine, 3,3’-dithiobis- involves its interaction with specific molecular targets and pathways. For example, some thiadiazole derivatives have been shown to inhibit the activity of certain enzymes, such as kinases, by binding to their active sites . This inhibition can disrupt cellular processes and lead to the desired therapeutic effects. Additionally, thiadiazole derivatives can form charge transfer complexes with various acceptors, which can further modulate their biological activities .
Comparaison Avec Des Composés Similaires
1,2,4-Thiadiazol-5-amine, 3,3’-dithiobis- can be compared with other similar compounds, such as 1,3,4-thiadiazole derivatives. While both types of compounds share a similar core structure, 1,2,4-thiadiazole derivatives often exhibit different biological activities and chemical reactivities due to variations in their substitution patterns . Other similar compounds include 2-amino-1,3,4-thiadiazole and 5-amino-1,2,3-thiadiazole, which also possess unique properties and applications .
Propriétés
Numéro CAS |
613669-25-3 |
|---|---|
Formule moléculaire |
C4H4N6S4 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
3-[(5-amino-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C4H4N6S4/c5-1-7-3(9-11-1)13-14-4-8-2(6)12-10-4/h(H2,5,7,9)(H2,6,8,10) |
Clé InChI |
SYOFPJDLMXACSQ-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=NS1)SSC2=NSC(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


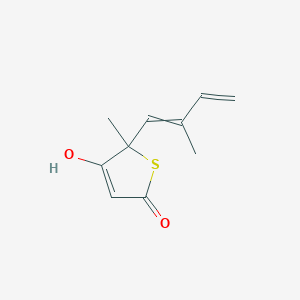
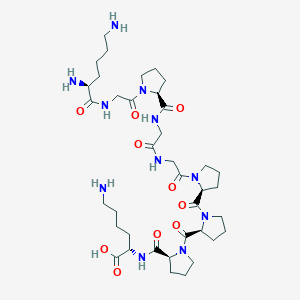
![3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12584770.png)
![Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12584772.png)
![6-Benzo[d]thiazolebutanoic acid](/img/structure/B12584780.png)
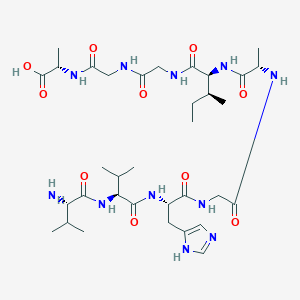

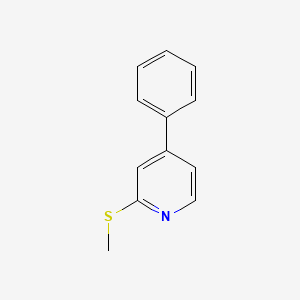
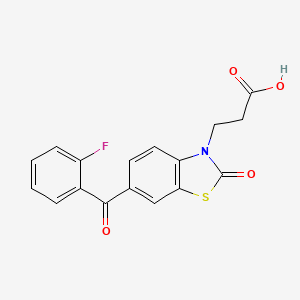

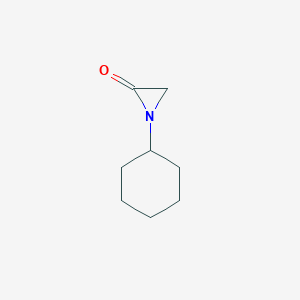


![N,N-Dimethyl-2-[4-(methylsulfanyl)phenoxy]benzylamine hydrochloride](/img/structure/B12584843.png)
